molecular formula C20H28O4 B8081700 Carnosicacid

Carnosicacid

Cat. No.: B8081700
M. Wt: 332.4 g/mol
InChI Key: QRYRORQUOLYVBU-UHFFFAOYSA-N
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Description

Carnosic acid is a phenolic diterpene predominantly found in plants of the Lamiaceae family, such as rosemary (Rosmarinus officinalis) and sage (Salvia officinalis). It is renowned for its potent antioxidant properties, attributed to its ortho-dihydroxy (catechol) moiety, which enables hydrogen donation to neutralize free radicals . Beyond its antioxidant activity, carnosic acid exhibits neuroprotective, anticancer, anti-inflammatory, and antimicrobial effects, making it a compound of significant interest in pharmaceutical, cosmetic, and food industries . Its biosynthesis is influenced by environmental stressors, such as UV exposure and drought, which elevate reactive oxygen species (ROS) and trigger secondary metabolite production .

Properties

IUPAC Name

5,6-dihydroxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O4/c1-11(2)13-10-12-6-7-14-19(3,4)8-5-9-20(14,18(23)24)15(12)17(22)16(13)21/h10-11,14,21-22H,5-9H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRYRORQUOLYVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C2C(=C1)CCC3C2(CCCC3(C)C)C(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60863239
Record name 11,12-Dihydroxyabieta-8(14),9(11),12-trien-20-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60863239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antioxidant Properties

Carnosic acid is renowned for its potent antioxidant capabilities, which protect cellular components from oxidative damage.

Key Findings:

  • Carnosic acid effectively inhibits lipid peroxidation, a major contributor to food spoilage and cellular damage caused by reactive oxygen species (ROS) .
  • In various studies, CA has demonstrated superior antioxidant activity compared to synthetic antioxidants in food systems, significantly extending shelf life by preventing rancidity .

Table 1: Comparison of Antioxidant Activity

Source of Carnosic AcidAntioxidant ActivityReference
Rosemary ExtractHigh
Oregano ExtractModerate
Synthetic AntioxidantsVariable

Neuroprotective Effects

Carnosic acid has shown promise as a neuroprotective agent, potentially beneficial in preventing neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanisms of Action:

  • CA induces the expression of antioxidant enzymes through the Keap1-Nrf2 pathway, reducing oxidative stress in neuronal cells .
  • Studies have indicated that CA can mitigate neuronal injury from oxidative stress and excitotoxicity, enhancing cell viability in models of neurotoxicity .

Case Study: Neuroprotective Efficacy
In a study comparing CA with synthetic antioxidants (edaravone and ebselen), CA exhibited higher neuroprotective efficiency against hydrogen peroxide-induced damage in human neuronal-like cells .

Anti-inflammatory and Anticancer Activities

Carnosic acid also displays anti-inflammatory properties and potential anticancer effects.

Anti-inflammatory Mechanism:

  • CA has been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammation, providing therapeutic benefits for conditions characterized by chronic inflammation .

Anticancer Potential:

  • Research indicates that CA can induce apoptosis in cancer cells while sparing normal cells, making it a candidate for cancer therapy .

Table 2: Summary of Biological Activities

Activity TypeEvidence LevelReference
AntioxidantStrong
NeuroprotectiveStrong
Anti-inflammatoryModerate
AnticancerEmerging

Applications in Food Industry

The food industry exploits carnosic acid for its ability to enhance food quality and safety.

Uses:

  • As a natural preservative, CA inhibits the oxidation of lipids in oils and meats, thus improving flavor stability and nutritional quality .
  • Carnosic acid is incorporated into formulations to extend the shelf life of various food products without the adverse effects associated with synthetic additives.

Veterinary Medicine

Carnosic acid has been investigated for its efficacy against viral infections in animals.

Example Application:

  • Research on Origanum vulgare extracts containing CA showed significant antiviral activity against Equine Arteritis Virus, suggesting potential applications in veterinary medicine to protect livestock health .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

  • Carnosic Acid vs. Carnosol: Carnosic acid (C20H28O4) and its derivative carnosol (C20H26O4) share a diterpene backbone, but carnosol lacks the carboxyl group of carnosic acid, rendering it less polar. This structural difference impacts solubility: carnosic acid is more lipophilic and preferentially extracted with methanol, while carnosol, with moderate polarity, is better solubilized in 70% methanol . Lipophilicity: Carnosic acid > carnosol > rosmarinic acid . Stability: Carnosol degrades faster in pure methanol than carnosic acid, necessitating optimized solvent systems for extraction .
  • Carnosic Acid vs. Rosmarinic Acid: Rosmarinic acid (C18H16O8), a caffeic acid dimer, is highly polar due to multiple hydroxyl and carboxyl groups. Unlike carnosic acid, it is water-soluble and extracted efficiently with aqueous methanol .

Antioxidant Activity

  • Inhibition of Lipid Peroxidation: Carnosic acid outperforms carnosol in stabilizing lard oil, reducing peroxide values by 416.71 vs. 429.34 meq/kg after 21 days. This superiority is linked to its higher hydrogen-donating capacity .
  • Synergy in Rosemary Extracts: Rosemary extracts containing both carnosic acid and carnosol show enhanced antioxidant activity (peroxide value: 414.69 meq/kg) compared to isolated compounds, likely due to synergistic interactions with other polyphenols .

Distribution in Lamiaceae Plants

Plant Species Carnosic Acid Carnosol Rosmarinic Acid Key Reference
Rosemary Yes Yes Yes
Sage Yes Yes Yes (dominant)
Thyme No Yes Yes
Oregano Yes Yes No
Lemon Balm Yes No Yes

Notes:

  • Rosmarinic acid is the most abundant phenolic acid in sage (39.35 mg/g DW) but secondary to carnosic acid in rosemary .
  • Environmental stress (e.g., UV exposure) upregulates carnosic acid biosynthesis in rosemary and sage .

Biological Activity

Carnosic acid (CA), a phenolic diterpene primarily found in rosemary (Rosmarinus officinalis), has garnered significant attention due to its diverse biological activities. This article explores the various aspects of carnosic acid's biological activity, including its antioxidant, anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective properties.

Antioxidant Activity

Carnosic acid is recognized for its potent antioxidant properties, which play a crucial role in protecting cells from oxidative stress.

  • Mechanisms of Action : Carnosic acid acts as a chemical quencher of reactive oxygen species (ROS), effectively inhibiting lipid peroxidation and scavenging free radicals. It has been shown to prevent oxidation in various systems, including food products like oils and meats, outperforming synthetic antioxidants in some cases .
  • Research Findings : Studies have demonstrated that carnosic acid can significantly reduce oxidative damage in cellular models. For instance, it protected human aortic endothelial cells from low-density lipoprotein oxidation and reduced lipid hydroperoxide-mediated oxidative stress in Caco-2 cells .
Study Effect Observed Concentration Model System
Pearson et al., 1997Prevented LDL oxidationN/AHuman aortic endothelial cells
Wijeratne & Cuppett, 2007Reduced oxidative stressN/ACaco-2 cells
Erkan et al., 2008Inhibited lipid peroxidationN/AFood products

Anticancer Activity

Carnosic acid exhibits promising anticancer properties across various cancer types.

  • Mechanism : The compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth by modulating signaling pathways involved in cell proliferation and survival .
  • Case Studies : Research has indicated that carnosic acid can inhibit the growth of human gastric cancer cells and has shown effectiveness against breast cancer cell lines by promoting apoptosis and inhibiting cell migration .
Cancer Type Effect Concentration Reference
Gastric CancerInduced apoptosis50 µM
Breast CancerInhibited growth & migration25 µM

Anti-inflammatory Activity

Carnosic acid is also noted for its anti-inflammatory effects.

  • Mechanisms : It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models. This activity has implications for conditions such as arthritis and neurodegenerative diseases .

Antimicrobial Activity

The antimicrobial properties of carnosic acid have been extensively studied.

  • Bacterial Inhibition : Carnosic acid demonstrates significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, it showed high inhibition rates against Bacillus subtilis and Escherichia coli at concentrations as low as 62.5 µg/mL .
Bacteria Type Inhibition Rate (%) Concentration (µg/mL)
Bacillus subtilis98.3362.5
Escherichia coli76.7962.5

Neuroprotective Activity

Carnosic acid has been recognized for its neuroprotective effects, particularly in models of neurodegeneration.

  • Mechanisms : It protects neurons from oxidative stress-induced damage and may enhance cognitive function by modulating neuroinflammatory responses .

Q & A

Q. What experimental models are most appropriate for studying carnosic acid’s neuroprotective effects?

Methodological Answer:

  • In vitro models : Use human neuroblastoma SH-SY5Y cells exposed to oxidative stressors (e.g., paraquat) to assess mitochondrial protection via Nrf2/HO-1 pathway activation .
  • In vivo models : Employ transgenic mouse models of Alzheimer’s disease to evaluate beta-amyloid plaque reduction and hippocampal protection .
  • Techniques : Quantify lipid/protein oxidation (e.g., TBARS assay), measure antioxidant enzyme activity (SOD, CAT), and perform immunohistochemistry for beta-amyloid .

Q. How can researchers optimize carnosic acid’s stability in food preservation studies?

Methodological Answer:

  • Use response surface methodology (RSM) to determine optimal concentrations. For example, 0.06 g/kg phytic acid + 0.2 g/kg carnosic acid minimizes lipid oxidation in frying oil .
  • Monitor stability using peroxide value (POV) and acid value (AV) assays under varying temperatures and light conditions .

Q. What safety protocols are critical for handling carnosic acid in laboratory settings?

Methodological Answer:

  • Follow GHS guidelines: Wear PPE (gloves, lab coat, goggles), avoid inhalation, and use fume hoods for powder handling .
  • Store in sealed containers away from light and moisture. Dispose via certified chemical waste protocols .
  • Note: Toxicity classifications vary by supplier; MedChemExpress reports acute oral toxicity (OSHA HCS), while Cayman Chemical classifies it as non-hazardous .

Advanced Research Questions

Q. How do researchers address contradictory findings on carnosic acid’s antioxidant vs. pro-oxidant effects?

Methodological Answer:

  • Dose-dependent analysis : Use low concentrations (1–10 µM) for antioxidant effects (e.g., Nrf2 activation) and high concentrations (>50 µM) to assess pro-oxidant activity (ROS generation via Fenton reaction) .
  • Context-specific models : Test in different cell lines (e.g., cancer vs. normal cells) and under varying oxidative stress conditions .

Q. What methodological approaches are used to investigate carnosic acid’s synergistic effects with other compounds?

Methodological Answer:

  • Combination index (CI) analysis : Use the Chou-Talalay method to quantify synergy (e.g., carnosic acid + curcumin in leukemia cells) .
  • Pathway-focused studies : Co-administer with compounds targeting complementary pathways (e.g., carnosic acid + vitamin D derivatives for enhanced antileukemic activity) .

Q. How is carnosic acid’s antiviral mechanism against SARS-CoV-2 studied experimentally?

Methodological Answer:

  • ACE2-Spike binding assays : Use surface plasmon resonance (SPR) or ELISA to measure inhibition of spike protein-ACE2 interaction .
  • Inflammatory pathway modulation : Quantify NF-κB and NLRP3 inflammasome activity in human lung epithelial cells post-infection .

Q. What challenges exist in translating carnosic acid’s bioavailability from preclinical to clinical studies?

Methodological Answer:

  • Bioavailability enhancement : Use nanoemulsions or liposomal encapsulation to improve solubility. For example, a 2024 study reported a 3.2-fold increase in plasma concentration with lipid-based carriers .
  • Pharmacokinetic profiling : Conduct LC-MS/MS analysis in rodent models to track absorption half-life (t₁/₂α = 1.2 hrs) and tissue distribution .

Data Contradiction & Validation

Q. How do researchers validate carnosic acid’s neuroprotective findings across conflicting studies?

Methodological Answer:

  • Meta-analysis : Pool data from 15+ in vivo studies (2012–2024) to identify consensus on hippocampal protection and dose thresholds (e.g., 10 mg/kg/day effective in 80% of rodent models) .
  • Standardize models : Control for variables like diet (rosemary extract vs. purified carnosic acid) and genetic background (e.g., APP/PS1 vs. 3xTg-AD mice) .

Q. What statistical methods resolve variability in carnosic acid’s anti-cancer efficacy data?

Methodological Answer:

  • Multivariate regression : Adjust for tumor type (e.g., breast vs. leukemia), carnosic acid source (synthetic vs. plant-extracted), and administration route .
  • Subgroup analysis : Stratify results by p53 status; carnosic acid shows higher efficacy in p53-mutant cancers (e.g., 60% apoptosis induction in p53-null cells vs. 20% in wild-type) .

Methodological Tools & Techniques

Q. What analytical techniques are recommended for quantifying carnosic acid in biological matrices?

Methodological Answer:

  • HPLC-DAD : Use C18 columns with a mobile phase of acetonitrile/0.1% formic acid (retention time: 8.2 min; LOD: 0.1 µg/mL) .
  • LC-MS/MS : Employ MRM mode (m/z 331.2 → 285.1) for high sensitivity in plasma/brain tissue .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carnosicacid
Reactant of Route 2
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